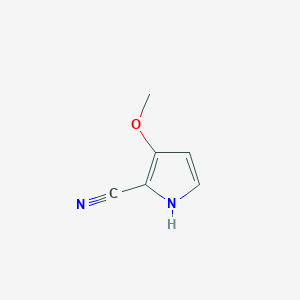
1-Acetoxyindole
Vue d'ensemble
Description
1-Acetoxyindole, also known as 4-Indolyl acetate or 4-Acetoxyindole, is a type of indole with an acetyl group . It’s used as a starting reactant in the preparation of 4-oxoquinoline, which is used as an anti-HIV agent . In chromatography, it’s used to help optimize peak capacity for the separation of low molecular weight molecules during gradient elution .
Synthesis Analysis
The synthesis of 1-Acetoxyindole involves a two-step synthetic process. The nitro ketoester substrate undergoes reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation to afford 1-acyloxyindoles . Another approach involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of 1-Acetoxyindole is represented by the empirical formula C10H9NO2 . It’s a heterocyclic compound with a molecular weight of 175.18 .
Chemical Reactions Analysis
1-Acetoxyindole undergoes various chemical reactions. For instance, it reacts with an ionic liquid under acidic conditions to form a protonated intermediate, which can be deprotonated by a nucleophile . This reaction yields an acetate anion and a fluorescing product .
Physical And Chemical Properties Analysis
1-Acetoxyindole is a solid substance with a melting point of 100-102°C . It has a predicted boiling point of 339.1±15.0 °C and a predicted density of 1.06 g/cm3 . It’s slightly soluble in chloroform, DMSO, and methanol .
Applications De Recherche Scientifique
Synthesis and Catalysis
Chemospecific Synthesis : 1-Acetoxyindole derivatives, such as 2-acetoxyindole-3-carbonitriles, have been synthesized chemospecifically. This synthesis involves a one-pot approach with broad substrate scope, highlighting the chemical versatility of 1-acetoxyindole derivatives in organic synthesis (Mo, Tu, & Xu, 2016).
Rhodium-Catalyzed C-H Acetoxylation : 1-Acetoxyindole compounds have been used in rhodium-catalyzed C-H acetoxylation reactions of azaindoles. This method demonstrates the potential of 1-acetoxyindole derivatives in facilitating complex chemical reactions (Mishra et al., 2017).
Metal-Free Synthesis of Pharmaceutically Relevant Compounds : Benzo[a]carbazoles, pharmaceutically relevant compounds, have been synthesized from derivatives of 2-phenylindole and bio-renewable acetol, showcasing the application of 1-acetoxyindole derivatives in pharmaceutical chemistry (Li et al., 2019).
Potential Medical Applications
Neuroendocrine Tumor Biomarkers : 5-Hydroxyindole acetic acid, a derivative of 1-acetoxyindole, has been studied as a surrogate marker for serotonin measurement in neuroendocrine tumors. This research indicates potential diagnostic applications of 1-acetoxyindole derivatives in medical science (Ewang-Emukowhate, Nair, & Caplin, 2019).
- indole, a cytotoxic metabolite of indole-3-acetic acid, have been synthesized from 1-acetoxyindole derivatives. This research underscores the potential of 1-acetoxyindole in developing therapeutics for cancer treatment (Rossiter, 2002).
Miscellaneous Applications
Synthesis of Novel Compounds : Research on the synthesis of novel 1-acyloxyindole compounds, including 1-acetoxyindoles, has been conducted. This work highlights the broad potential for creating new chemical entities using 1-acetoxyindole as a starting point (Kim et al., 2022).
Synthesis of Multifunctional Ligands : 1-Acetoxyindole derivatives have been utilized in the synthesis of biindoles, which serve as multifunctional ligands in various chemical reactions. This application further expands the utility of 1-acetoxyindole in complex chemical syntheses (Benincori, Piccolo, Rizzo, & Sannicolo, 2000).
Mécanisme D'action
While the specific mechanism of action for 1-Acetoxyindole is not explicitly mentioned in the sources, indole derivatives are known to exhibit a wide range of biological activities. They can inhibit protein kinase, tubulin, and the p53 pathway, which play a critical role in their anti-GBM activity .
Safety and Hazards
Orientations Futures
Indoles, including 1-Acetoxyindole, continue to attract attention due to their significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules . There’s a growing interest in exploring the synthesis, bioactivities, and potential effects of novel indole compounds for various practical applications . Future research may focus on improving the synthesis methods and exploring more biological activities of 1-Acetoxyindole.
Propriétés
IUPAC Name |
indol-1-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTUKEVRNXJIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341818 | |
| Record name | 1-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54698-12-3 | |
| Record name | 1-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







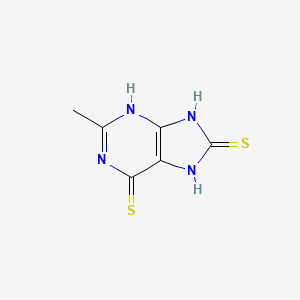
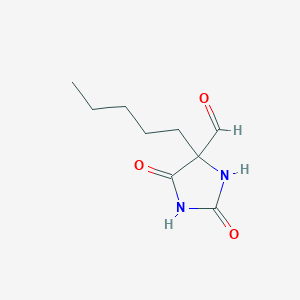

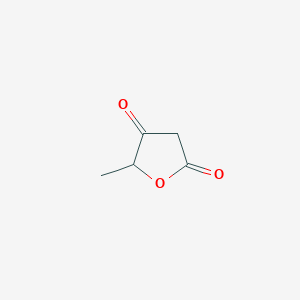


![2-(Chloromethyl)-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole](/img/structure/B3353470.png)
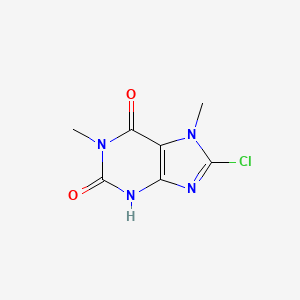
![1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole](/img/structure/B3353475.png)
